Regioisomeric Differentiation: 3-yl vs. 2-yl Ethanamine Substitution on the Tetrahydroimidazo[1,2-a]pyridine Core
The target compound bears the ethanamine side chain at the 3-position of the imidazo ring, whereas the closely related 1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine (CAS 1536540-54-1) is substituted at the 2-position. In the GlcNAcstatin inhibitor series built on this scaffold, the position of the substituent dictates the spatial orientation of the amine pharmacophore relative to the catalytic site of O-GlcNAcase, directly affecting inhibitory potency [1]. Direct head-to-head quantitative comparison data between these two regioisomers is not publicly available.
| Evidence Dimension | Regioisomeric substitution position |
|---|---|
| Target Compound Data | Ethanamine at imidazo 3-position |
| Comparator Or Baseline | CAS 1536540-54-1 (ethanamine at 2-position) |
| Quantified Difference | No publicly available comparative IC₅₀ or Kᵢ data for this exact pair |
| Conditions | O-GlcNAcase enzyme inhibition assays (class-level SAR inference from Dorfmueller et al., 2010) |
Why This Matters
Procurement of the correct regioisomer is critical for SAR studies; substitution at the 3-position versus the 2-position on the tetrahydroimidazo[1,2-a]pyridine scaffold can invert or abolish target binding, as established in the GlcNAcstatin literature.
- [1] Dorfmueller HC, et al. An efficient and versatile synthesis of GlcNAcstatins—potent and selective O-GlcNAcase inhibitors built on the tetrahydroimidazo[1,2-a]pyridine scaffold. Tetrahedron. 2010;66(34):7011-7018. View Source
